molecular formula C14H24ClNO4 B14555710 Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine CAS No. 62115-44-0

Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine

Cat. No.: B14555710
CAS No.: 62115-44-0
M. Wt: 305.80 g/mol
InChI Key: UMRWGLANNIJVGQ-UHFFFAOYSA-N
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Description

Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[311]hept-2-enyl)pyrrolidine is a complex organic compound that combines the properties of perchloric acid with a bicyclic structure This compound is notable for its unique molecular configuration, which includes a pyrrolidine ring attached to a bicyclo[311]hept-2-ene structure with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine typically involves multiple steps. The starting material is often a bicyclo[3.1.1]hept-2-ene derivative, which undergoes a series of reactions to introduce the pyrrolidine ring and the perchloric acid moiety. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive nature of perchloric acid and the complex organic structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrrolidine ring .

Scientific Research Applications

Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine involves its interaction with molecular targets through its reactive functional groups. The perchloric acid moiety can participate in protonation and oxidation reactions, while the bicyclic structure and pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine is unique due to the combination of its bicyclic structure, pyrrolidine ring, and perchloric acid moiety.

Properties

CAS No.

62115-44-0

Molecular Formula

C14H24ClNO4

Molecular Weight

305.80 g/mol

IUPAC Name

perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine

InChI

InChI=1S/C14H23N.ClHO4/c1-10-8-11-9-12(14(11,2)3)13(10)15-6-4-5-7-15;2-1(3,4)5/h11-12H,4-9H2,1-3H3;(H,2,3,4,5)

InChI Key

UMRWGLANNIJVGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CC(C1)C2(C)C)N3CCCC3.OCl(=O)(=O)=O

Origin of Product

United States

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